molecular formula C20H15ClN4OS2 B4638108 2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE

2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B4638108
M. Wt: 426.9 g/mol
InChI Key: OIXFNNHNFNMAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a thiadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group and the thiadiazole moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process. These methods aim to enhance the efficiency and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to structurally diverse compounds.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS2/c1-2-27-20-25-24-19(28-20)23-18(26)15-11-17(12-7-9-13(21)10-8-12)22-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXFNNHNFNMAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.